(R)-3-Amino-2-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula and a CAS number of 570412-36-1. This compound features both an amino group and a fluorophenyl moiety, making it significant in various biochemical and pharmaceutical applications. It is primarily recognized for its potential therapeutic roles in treating neurological disorders and as a building block in synthetic organic chemistry.
The compound can be synthesized through various methods, including biocatalytic processes that enhance its enantioselectivity and yield. It is commercially available from chemical suppliers such as Benchchem.
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid belongs to the class of aromatic amino acids, specifically categorized as an amino acid derivative due to the presence of the fluorophenyl group. Its chiral nature allows it to exist in two enantiomeric forms, with the (R)-configuration being of particular interest in medicinal chemistry.
The synthesis of (R)-3-Amino-2-(4-fluorophenyl)propanoic acid can be achieved through several methods:
The enzymatic processes typically utilize immobilized enzymes to catalyze reactions, ensuring efficient substrate conversion while maintaining high purity levels. For instance, D-lactate dehydrogenase and formate dehydrogenase are often employed in aqueous enzymatic reductions to regenerate cofactors effectively during synthesis .
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid exhibits a unique molecular structure characterized by:
The structural formula can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity and interactions within biochemical pathways.
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid participates in several types of chemical reactions:
Common reagents for these reactions include:
These reactions are typically conducted under controlled temperature and pH conditions to optimize selectivity and yield .
The mechanism of action for (R)-3-Amino-2-(4-fluorophenyl)propanoic acid involves its interaction with various biological targets, particularly in neurological pathways. The compound is investigated for its ability to modulate neurotransmitter systems, potentially influencing synaptic transmission and neuronal excitability.
Research indicates that (R)-3-Amino-2-(4-fluorophenyl)propanoic acid may act as an agonist or antagonist at specific receptors, contributing to its therapeutic effects. Studies have shown that its structural features enable it to fit into receptor sites effectively, facilitating biochemical interactions essential for its proposed medicinal applications .
Relevant data on solubility, stability, and reactivity are crucial for understanding how this compound behaves in various environments, especially during synthesis and application phases .
(R)-3-Amino-2-(4-fluorophenyl)propanoic acid has diverse applications across several fields:
The Ni(II) complex of glycine Schiff bases enables efficient stereocontrol for synthesizing enantiopure R-configured fluorinated amino acids. Asymmetric alkylation of the complex (S)-3 with 4-fluorobenzyl chloride (4) employs potassium tert-butoxide in acetonitrile, achieving >95% diastereomeric excess (de) under thermodynamic control. This homogeneous base system accelerates enolate formation, completing reactions within 1 hour at ambient temperature—significantly faster than traditional NaH/DMF systems (2.5 hours at –20°C). The crystalline alkylation product (2S,2′S)-5 precipitates upon acidification, enabling straightforward isolation. Subsequent decomplexation using HCl/MeOH yields the target amino acid with >95% enantiomeric purity. This operationally simple protocol supports multi-gram synthesis without inert atmospheres, enhancing accessibility for pharmaceutical development [1].
Table 1: Ni(II)-Mediated Alkylation Optimization
Parameter | Traditional (NaH/DMF) | Optimized (t-BuOK/MeCN) |
---|---|---|
Reaction Time | >2.5 hours | 1 hour |
Temperature | –20°C | 25°C (ambient) |
Diastereomeric Excess | ~90% de | >95% de |
Workup | Chromatography | Direct crystallization |
Scalability | Limited to 1g | Multi-gram feasible |
PTC strategies using cinchonidine-derived catalysts enable enantioselective alkylation of glycine derivatives. Initial attempts with tert-butyl glycinate-benzophenone Schiff bases yielded target amino acids at 60% enantiomeric excess (ee) and 55% chemical yield after crystallization. Recent advancements focus on C2-symmetric catalysts and crown ether additives to improve stereoselectivity. For example, N-spiro quaternary ammonium salts with 4-fluorobenzyl bromides achieve 85% ee in toluene/NaOH biphasic systems. Though currently inferior to Ni(II) methods in enantiocontrol (85% vs. >95% ee), PTC offers advantages in catalyst recyclability and avoidance of transition metals. Key challenges include substrate scope limitations and sensitivity to benzyl halide electronics. Hybrid approaches combining PTC with kinetic resolution are under investigation to bridge the enantioselectivity gap [1] [6].
Lipase-catalyzed kinetic resolution provides a biocatalytic route to enantiopure R-fluorinated amino acids. Burkholderia cepacia lipase PSIM resolves racemic β-amino ester hydrochlorides (±)-3a–e via hydrolysis in diisopropyl ether (iPr₂O) at 45°C, utilizing triethylamine as an additive. This system achieves near-perfect enantioselectivity (E > 200), yielding (R)-esters and (S)-acids with >99% ee and >48% isolated yields. Solvent screening identified iPr₂O as optimal, outperforming 2-Me-THF (E=113) and ethyl acetate (E=3). Notably, enzyme loading reduction from 30 mg/mL⁻¹ to 5 mg/mL⁻¹ maintains efficiency while lowering costs. The method’s versatility extends to various β-aryl-β-amino acids, though substrate-specific optimization is required for new analogs. Combining this with dynamic kinetic resolution could theoretically enable 100% yield of single enantiomers [2] [4].
Table 2: Enzymatic Resolution Performance
Condition | Result |
---|---|
Optimal Solvent | iPr₂O (E > 200) |
Temperature | 45°C |
Enzyme Loading | 30 mg·mL⁻¹ (5 mg·mL⁻¹ feasible) |
Enantiomeric Excess | >99% ee for (R)-ester & (S)-acid |
Reaction Scale | Preparative (multi-gram) |
Continuous-flow systems address scalability bottlenecks in batch synthesis. Immobilized enzyme reactors (e.g., lipase PSIM on epoxy-functionalized silica) enable sustained enzymatic resolutions with 10 reuses without significant activity loss. For Ni(II)-mediated alkylations, microfluidic systems enhance heat/mass transfer during the exothermic enolate formation step, reducing byproduct generation. A proposed integrated system couples:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: